molecular formula C8H9N3O2S B13058206 (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Katalognummer: B13058206
Molekulargewicht: 211.24 g/mol
InChI-Schlüssel: MVFKQCMEKCFRLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . This compound features a thiazole ring and a pyrazole ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms. The presence of these rings makes the compound interesting for various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves several steps, typically starting with the formation of the thiazole and pyrazole rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of these rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Analyse Chemischer Reaktionen

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as:

    (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-3-yl)methanol: Similar structure but with a different position of the pyrazole ring.

    (2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol: Similar structure but with a different position of the thiazole ring.

    (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

These comparisons highlight the uniqueness of this compound in terms of its specific ring positions and functional groups, which can influence its chemical and biological properties.

Eigenschaften

Molekularformel

C8H9N3O2S

Molekulargewicht

211.24 g/mol

IUPAC-Name

(2-methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9N3O2S/c1-13-8-9-4-6(14-8)7(12)5-2-10-11-3-5/h2-4,7,12H,1H3,(H,10,11)

InChI-Schlüssel

MVFKQCMEKCFRLT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(S1)C(C2=CNN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.